molecular formula C12H16N2O4 B15173792 3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid CAS No. 919771-90-7

3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid

Katalognummer: B15173792
CAS-Nummer: 919771-90-7
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: SWFGVGUNBZDTOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid is an organic compound that features a phenoxy group linked to a propanoic acid moiety through a carbamoyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-aminoethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carbamoyl group may form hydrogen bonds with active site residues, while the phenoxy group can participate in hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxybenzoic acid: Shares the phenoxy group but lacks the carbamoyl linkage.

    2-Aminoethyl carbamate: Contains the carbamoyl group but lacks the phenoxy moiety.

    Phenoxyacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

Uniqueness

3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenoxy and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

919771-90-7

Molekularformel

C12H16N2O4

Molekulargewicht

252.27 g/mol

IUPAC-Name

3-[4-(2-aminoethylcarbamoyl)phenoxy]propanoic acid

InChI

InChI=1S/C12H16N2O4/c13-6-7-14-12(17)9-1-3-10(4-2-9)18-8-5-11(15)16/h1-4H,5-8,13H2,(H,14,17)(H,15,16)

InChI-Schlüssel

SWFGVGUNBZDTOD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCN)OCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.